2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-Benzhydryl-6-tosyl-2,6-diazaspiro[33]heptane is a synthetic organic compound with the molecular formula C25H26N2O2S It is characterized by a spirocyclic structure, which includes a diazaspiro[33]heptane core substituted with benzhydryl and tosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane typically involves multi-step organic reactions. One common method starts with the preparation of the diazaspiro[3.3]heptane core, followed by the introduction of the benzhydryl and tosyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically carried out at controlled temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzhydryl or tosyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The benzhydryl and tosyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The diazaspiro[3.3]heptane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzhydryl and tosyl groups enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
6-benzhydryl-2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-20-12-14-23(15-13-20)30(28,29)27-18-25(19-27)16-26(17-25)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTVMFOVNHULKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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